ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate
Description
Ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate (CAS: 162700-26-7) is a substituted imidazole derivative characterized by a 4-chlorophenyl group at position 4, a trifluoromethyl group at position 2, and an ethyl carboxylate ester at position 5 of the imidazole ring.
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O2/c1-2-21-11(20)10-9(7-3-5-8(14)6-4-7)18-12(19-10)13(15,16)17/h3-6H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIRTYLITVYVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1)C(F)(F)F)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Chlorophenyl Group Addition: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with the imidazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the use of catalysts to increase reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
a. Ethyl 1-Hydroxy-4-Methyl-2-[4-(Trifluoromethyl)Phenyl]-1H-Imidazole-5-Carboxylate
- Structure : Differs by a hydroxyl group at position 1 and a methyl group at position 3.
- Bioactivity : Exhibited a selectivity index (SI) of 919 against monkeypox virus, with activity against cowpox (SI=20) and ectromelia (SI=46) viruses .
- Comparison : The hydroxyl group may enhance antiviral activity, while the absence of a 4-chlorophenyl group reduces lipophilicity compared to the target compound.
b. Ethyl 4-(Trifluoromethyl)-1H-Imidazole-5-Carboxylate
- Structure : Lacks the 4-chlorophenyl group.
- Physical Properties : Melting point = 180–181°C; boiling point = 336.0±42.0°C; density = 1.397±0.06 g/cm³; pKa = 8.00±0.10 .
- Comparison : The absence of the chlorophenyl group likely reduces molecular weight and alters solubility. The trifluoromethyl group alone may limit π-π stacking interactions compared to the target compound.
c. Ethyl 5-Methyl-2-[4-(Trifluoromethoxy)Phenyl]-1H-Imidazole-4-Carboxylate
- Structure : Features a trifluoromethoxy group at the para position of the phenyl ring and a methyl group at position 4.
d. Ethyl 2-[5-(4-Chlorophenyl)-2-Phenyl-1H-Imidazol-4-Yl] Acetate
- Structure : Contains a 4-chlorophenyl group but lacks the trifluoromethyl substituent.
- Bioactivity: Demonstrated inhibitory effects on nuclear sirtuins in non-small cell lung cancer (NSCLC) cell lines, highlighting the role of the 4-chlorophenyl group in anticancer activity .
Impact of Substituents on Physicochemical Properties
- Chlorophenyl vs.
- Trifluoromethyl : Enhances metabolic stability and electronegativity, favoring interactions with aromatic residues in enzyme binding pockets .
Biological Activity
Ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate is a compound that belongs to the imidazole class, characterized by its unique chemical structure which includes a chlorophenyl group and a trifluoromethyl substituent. This article delves into the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C13H10ClF3N2O2
- Molecular Weight : 318.68 g/mol
- CAS Number : 162700-26-7
Biological Activities
Research indicates that imidazole derivatives, including this compound, exhibit a variety of biological activities:
- Antimicrobial Activity : Studies have shown that imidazole derivatives possess significant antimicrobial properties. The presence of the chlorophenyl and trifluoromethyl groups may enhance the compound's efficacy against various pathogens.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity, potentially through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .
- Antiviral Properties : Certain imidazole derivatives have been reported to inhibit viral replication, making them candidates for antiviral drug development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The following table summarizes related compounds and their biological activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate | C7H7F3N2O2 | Antiviral |
| Ethyl 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid | C7H7F3N2O2 | Anticancer |
| Ethyl 4-(phenyl)-1H-imidazole-5-carboxylate | C11H11N2O2 | Antimicrobial |
The trifluoromethyl group is particularly noteworthy for enhancing lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with cellular targets.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways or pathogen replication.
- Interaction with Cellular Targets : The structural features may allow it to bind effectively to proteins or nucleic acids, disrupting normal cellular functions.
Case Studies
Several studies have explored the biological activity of imidazole derivatives:
- Study on Antiviral Activity : A recent study demonstrated that compounds similar to this compound exhibited up to 89% inhibition of HIV integrase activity, indicating potential as antiviral agents .
- Anti-inflammatory Research : Research focusing on the anti-inflammatory properties revealed that certain derivatives could significantly reduce inflammation in animal models by inhibiting COX enzymes .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis route for ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with precursors like 4-chlorobenzaldehyde and ethyl trifluoropyruvate. Critical parameters include:
- Temperature control : Exothermic reactions (e.g., cyclization steps) require gradual heating (<5°C/min) to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the imidazole core, while dichloromethane is preferred for acid-sensitive intermediates .
- Catalyst optimization : Lewis acids (e.g., ZnCl₂) improve yield in cyclization steps by stabilizing transition states .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., distinguishing 4-chlorophenyl vs. trifluoromethyl groups). For example, the 4-chlorophenyl group shows characteristic aromatic protons as a doublet (δ 7.4–7.6 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for biological assays) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 361.05 for C₁₃H₁₀ClF₃N₂O₂) .
Q. What biological targets are commonly associated with this compound?
- Methodological Answer : Imidazole derivatives often target enzymes or receptors via:
- Hydrogen bonding : The carboxylate group interacts with catalytic lysine residues in kinases .
- Hydrophobic interactions : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
- Experimental validation : Use fluorescence polarization assays to quantify binding affinity (e.g., IC₅₀ values for kinase inhibition) .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations enhance synthesis design?
- Methodological Answer :
- Reaction pathway optimization : Density Functional Theory (DFT) calculates activation energies for intermediates, identifying rate-limiting steps (e.g., cyclization barriers) .
- Solvent effects : COSMO-RS simulations predict solvent polarity impacts on reaction yields .
- Example : A 2024 study reduced synthesis steps from 5 to 3 by simulating trifluoromethyl group stabilization in DMSO .
Q. How can researchers resolve contradictions in bioactivity data across different enzyme inhibition assays?
- Methodological Answer :
- Assay standardization : Use identical buffer conditions (pH 7.4, 25°C) to minimize variability .
- Control experiments : Test for off-target effects using knockout cell lines (e.g., CRISPR-edited enzymes) .
- Data normalization : Express inhibition as % activity relative to positive controls (e.g., staurosporine for kinases) .
Q. What strategies optimize regioselectivity during imidazole ring functionalization?
- Methodological Answer :
- Directing groups : Install temporary protecting groups (e.g., Boc) at N1 to direct electrophilic substitution to C4 .
- Microwave-assisted synthesis : Enhances regioselectivity in cycloaddition steps (e.g., 80% yield improvement at 150°C vs. conventional heating) .
Structural Analogs and Comparative Analysis
Data Contradiction Analysis
- Issue : Discrepancies in reported IC₅₀ values for kinase inhibition (e.g., 0.8 µM vs. 3.2 µM).
- Resolution :
Validate assay conditions (e.g., ATP concentration differences alter IC₅₀) .
Cross-check with X-ray crystallography to confirm binding mode consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
